N-(4-amino-2-hydroxyphenyl)-4-chlorobenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4-amino-2-hydroxyphenyl)-4-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c14-9-3-1-8(2-4-9)13(18)16-11-6-5-10(15)7-12(11)17/h1-7,17H,15H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUVNPNAVRWZBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)N)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390817 | |
| Record name | Benzamide, N-(4-amino-2-hydroxyphenyl)-4-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
196394-23-7 | |
| Record name | Benzamide, N-(4-amino-2-hydroxyphenyl)-4-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Acylation of 4-Amino-2-Hydroxyphenylamine
The most straightforward route involves the acylation of 4-amino-2-hydroxyphenylamine with 4-chlorobenzoyl chloride. This method, adapted from antitubercular agent syntheses, proceeds via nucleophilic acyl substitution.
Procedure :
4-Amino-2-hydroxyphenylamine (1.0 equiv) is dissolved in tetrahydrofuran (THF) under nitrogen. Triethylamine (1.2 equiv) is added to scavenge HCl, followed by dropwise addition of 4-chlorobenzoyl chloride (1.1 equiv) at 0°C. The reaction is warmed to room temperature and stirred for 4–6 hours. Quenching with ice water precipitates the crude product, which is purified via flash chromatography (petroleum ether/ethyl acetate, 3:1).
Yield : 67–87%
Key Advantages :
- Minimal byproducts due to stoichiometric control.
- Compatibility with moisture-sensitive reagents.
Characterization :
Coupling Reagent-Mediated Synthesis
Modern approaches employ hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIPEA) to activate 4-chlorobenzoic acid, enabling efficient amide bond formation.
Procedure :
4-Chlorobenzoic acid (1.0 equiv) and HATU (1.2 equiv) are dissolved in N,N-dimethylformamide (DMF). DIPEA (1.5 equiv) is added, followed by 4-amino-2-hydroxyphenylamine (1.0 equiv). The mixture is stirred at 25°C for 12 hours. Extraction with ethyl acetate and silica gel chromatography (petroleum ether/ethyl acetate, 5:1) yields the pure product.
- Avoids handling reactive acid chlorides.
- Higher yields under mild conditions.
Multi-Step Synthesis from 2-Hydroxy-4-Chlorobenzoic Acid
A patent-pending method outlines a two-step synthesis starting from 2-hydroxy-4-chlorobenzoic acid:
Step 1: Formation of 2-Hydroxy-4-Chlorobenzoyl Chloride
2-Hydroxy-4-chlorobenzoic acid (1.0 equiv) is refluxed with thionyl chloride (3.0 equiv) for 3 hours. Excess SOCl₂ is removed under vacuum to yield the acyl chloride.
Step 2: Aminolysis with Ammonia
The acyl chloride is dissolved in THF and added to a mixture of 30% ammonium hydroxide and ammonium chloride at 0°C. After stirring for 2 hours, the product is extracted with ethyl acetate and recrystallized from ethanol.
Overall Yield : 73–77%
Key Advantages :
- Scalable for industrial production.
- Utilizes inexpensive reagents.
Comparative Analysis of Methodologies
Trade-offs :
- Direct acylation offers simplicity but lower yields due to competing hydrolysis.
- HATU-mediated coupling achieves high efficiency at higher reagent costs.
- Multi-step synthesis balances cost and yield but requires intermediate purification.
Optimization Strategies and Side Reactions
Solvent and Temperature Effects
Byproduct Formation
- O-Acylation : Competing acylation of the phenolic hydroxyl group occurs if stoichiometry is mismatched, necessitating precise equivalence ratios.
- Dimerization : Prolonged stirring (>12 hours) in HATU-mediated reactions leads to dimeric byproducts, detectable via LC-MS.
Analytical Characterization and Quality Control
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water 60:40) reveals a single peak at tR = 6.2 minutes, confirming >98% purity for HATU-derived batches.
Industrial and Environmental Considerations
Waste Management
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-2-hydroxyphenyl)-4-chlorobenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like tin(II) chloride (SnCl2).
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
N-(4-amino-2-hydroxyphenyl)-4-chlorobenzamide is characterized by its unique molecular structure, which includes an amino group, a hydroxyl group, and a chlorobenzamide moiety. The chemical formula is , and its molecular weight is approximately 270.68 g/mol. The presence of these functional groups contributes to its biological activity.
Medicinal Applications
1. Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, research has shown that certain derivatives can inhibit the proliferation of cancer cells by inducing apoptosis. A study highlighted the synthesis of various N-mannich bases derived from this compound, which demonstrated enhanced anticancer activity against different cancer cell lines .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. In vitro studies revealed that it possesses antibacterial and antifungal activities, particularly against gram-positive and gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis .
3. Anti-inflammatory Effects
This compound has shown promise in reducing inflammation. Preclinical trials suggest that it can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
Table 1: Summary of Biological Activities
| Biological Activity | Activity Type | Reference |
|---|---|---|
| Anticancer | Apoptosis induction | |
| Antibacterial | Gram-positive bacteria | |
| Antifungal | Fungal strains | |
| Anti-inflammatory | Cytokine inhibition |
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted on a series of this compound derivatives showed promising results in inhibiting the growth of breast cancer cells (MCF-7). The derivatives were synthesized using a Mannich reaction, resulting in compounds with improved lipophilicity and bioavailability. The most potent derivative exhibited an IC50 value significantly lower than the standard chemotherapeutic agent used in the study .
Case Study 2: Antimicrobial Testing
In another investigation, a derivative of this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) that was comparable to established antibiotics, indicating its potential as a novel antimicrobial agent .
Mechanism of Action
The mechanism of action of N-(4-amino-2-hydroxyphenyl)-4-chlorobenzamide involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chlorobenzamide moiety may interact with hydrophobic pockets within proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Differences
Bulkier groups (e.g., 3-benzyl in compound 7i) may sterically hinder interactions with biological targets, whereas smaller substituents (e.g., 2-aminoethyl in RO16-1649) facilitate receptor binding .
Crystal and Conformational Properties: In sulfonyl-substituted benzamides (e.g., N-(2-methylphenylsulfonyl)-4-chlorobenzamide), dihedral angles between aromatic rings (73.9–89.4°) influence molecular packing and stability . The target compound’s dihedral angle is expected to differ due to its amino and hydroxyl groups.
Spectral Data: 1H NMR: Hydroxyl protons in compound 7i resonate at δ 9.36, while NH protons appear at δ 10.12 . Similar shifts are anticipated for the target compound. IR: Stretching frequencies for amide C=O (~1650–1680 cm⁻¹) and phenolic O-H (~3200–3600 cm⁻¹) would dominate .
Biological Activity
N-(4-amino-2-hydroxyphenyl)-4-chlorobenzamide is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a benzamide structure with an amino group and a hydroxyl group on the phenyl ring, along with a chlorine substituent. These functional groups contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The amino and hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. This mechanism is crucial for compounds acting as enzyme inhibitors in various biochemical pathways.
- Receptor Binding : The chlorobenzamide moiety may interact with hydrophobic pockets within proteins, affecting their function and modulating signaling pathways.
Biological Activity
Research has highlighted several biological activities associated with this compound:
- Anticancer Activity : Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, similar compounds have demonstrated potent inhibition of human umbilical vein endothelial cells (HUVEC) proliferation, suggesting antiangiogenic properties .
- Antiviral Properties : Recent investigations into analogues of this compound have revealed their potential as inhibitors against human adenoviruses (HAdV), showcasing sub-micromolar potency in vitro .
- Enzyme Inhibition : The compound has been explored for its ability to inhibit histone deacetylases (HDACs), which play a critical role in cancer progression. Related compounds exhibited selectivity against HDAC1, HDAC2, and HDAC3 with low nanomolar IC50 values .
Case Studies
- Antitumor Effects :
- Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition :
Data Table
Q & A
Q. What are the standard synthetic routes for preparing N-(4-amino-2-hydroxyphenyl)-4-chlorobenzamide, and what yields are typically achieved?
The compound is synthesized via coupling reactions between substituted anilines and benzoyl chlorides. For example, a red solid product was obtained in 62% yield by reacting 4-amino-2-hydroxyphenyl derivatives with 4-chlorobenzoyl chloride under reflux in DMSO, followed by purification via column chromatography . Key steps include controlling reaction temperature (e.g., 80–100°C) and using aprotic solvents to minimize hydrolysis.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers are observed?
Characterization relies on:
- ¹H NMR : Peaks for aromatic protons (δ 7.84–7.94 ppm for benzamide), NH (δ 10.12 ppm), and OH (δ 9.36 ppm) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 290.70 for related benzamide derivatives) confirm molecular weight .
- UV-Vis : Absorption maxima near 270–310 nm indicate π→π* transitions in aromatic systems .
Q. What are the key physicochemical properties (e.g., solubility, stability) critical for experimental handling?
- Melting point : 172–176°C (lit.) for similar 4-chlorobenzamides .
- Solubility : Limited in water; soluble in DMSO (61 mg/mL) and ethanol (<1 mg/mL) .
- Stability : Susceptible to hydrolysis under acidic/basic conditions; store in inert atmospheres at −20°C .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield in multi-step syntheses?
Optimization strategies include:
- Catalyst screening : Transition metals (e.g., Mn) mediate reductive transamidation, improving efficiency .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Temperature control : Lower temps (e.g., 0–5°C) suppress side reactions during coupling steps .
- Purification : Gradient elution in HPLC (C18 columns, acetonitrile/water) resolves impurities .
Q. How do structural modifications (e.g., substituent position) influence biological activity?
- Chlorine position : Para-substitution on the benzamide enhances lipophilicity and receptor binding affinity, as seen in anti-inflammatory analogues .
- Amino-hydroxyphenyl group : The 4-amino-2-hydroxy moiety facilitates hydrogen bonding with enzymatic targets (e.g., kinase active sites) .
- Electron-withdrawing groups : Nitro or trifluoromethyl substituents increase metabolic stability but may reduce solubility .
Q. What in vitro models are used to evaluate pharmacological activity, and what methodological pitfalls exist?
- Antimicrobial assays : Broth microdilution (MIC determination) against S. aureus and E. coli; ensure pH 7.4 to maintain compound stability .
- Anti-inflammatory screening : COX-2 inhibition assays; use fluorometric detection to avoid interference from colored byproducts .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa); validate results with live/dead staining to confirm apoptosis .
Q. How are computational methods applied to predict target binding and SAR?
- Molecular docking : AutoDock Vina predicts binding poses with proteins (e.g., α7 nAChR) using PDB structures; prioritize poses with hydrogen bonds to the hydroxyl and amide groups .
- QSAR models : Hammett constants (σ) for substituents correlate with bioactivity; meta-chloro derivatives show higher potency than ortho .
- MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns; RMSD <2 Å indicates stable binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
